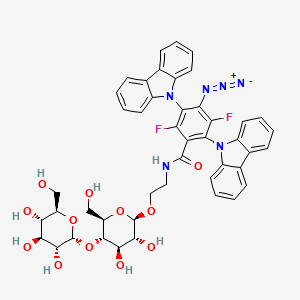
Mal-Cz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-Cz is a maltose-derived fluorescence-on imaging probe primarily used for the detection of Escherichia coli and Staphylococcus aureus . It has a molecular weight of 896.84 g/mol and a chemical formula of C45H42F2N6O12 . This compound is notable for its ability to turn on fluorescence upon binding to specific bacterial targets, making it a valuable tool in microbiological research and diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Cz involves a photochemical reaction. A solution of the precursor compound (100 mg, 0.183 mmol) is dissolved in methanol (120 mL) and irradiated until the azide peak at 2118 cm^-1 disappears, which typically takes about 30 minutes . This reaction is monitored using infrared spectroscopy to ensure the complete conversion of the precursor to this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain consistency across batches.
Chemical Reactions Analysis
Types of Reactions
Mal-Cz undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group in this compound reacting with alkyne-containing molecules to form triazoles.
Fluorescence turn-on reaction: Upon binding to bacterial targets, this compound exhibits a fluorescence turn-on effect, which is crucial for its application in imaging.
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: These are commonly used in the CuAAC reaction to catalyze the formation of triazoles.
Methanol: Used as a solvent in the photochemical synthesis of this compound.
Major Products
Triazoles: Formed from the CuAAC reaction.
Fluorescent complexes: Formed upon binding to bacterial targets, enabling imaging applications.
Scientific Research Applications
Mal-Cz has a wide range of applications in scientific research, including:
Microbiological research: Used to detect and image Escherichia coli and Staphylococcus aureus.
Diagnostic tools: Employed in the development of diagnostic assays for bacterial infections.
Chemical biology: Utilized in studies involving fluorescence imaging to track bacterial presence and behavior.
Mechanism of Action
Mal-Cz exerts its effects through a fluorescence turn-on mechanism. The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules . Upon binding to bacterial targets, the fluorescence of this compound is activated, allowing for the visualization of the bacteria. This mechanism involves the interaction of this compound with specific molecular targets on the bacterial surface, leading to a conformational change that triggers fluorescence.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another widely used fluorescent dye, but it lacks the specificity for bacterial detection that Mal-Cz offers.
Rhodamine: Similar to fluorescein, rhodamine is a general fluorescent dye without the targeted bacterial detection capability.
DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to DNA, used in cell imaging but not specific to bacteria.
Uniqueness of this compound
This compound stands out due to its specificity for detecting Escherichia coli and Staphylococcus aureus . Unlike general fluorescent dyes, this compound’s fluorescence is activated upon binding to these bacterial targets, making it a powerful tool for targeted imaging and diagnostics in microbiological research.
Properties
Molecular Formula |
C45H42F2N6O12 |
|---|---|
Molecular Weight |
896.8 g/mol |
IUPAC Name |
4-azido-2,5-di(carbazol-9-yl)-N-[2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethyl]-3,6-difluorobenzamide |
InChI |
InChI=1S/C45H42F2N6O12/c46-32-31(43(61)49-17-18-62-44-41(60)39(58)42(30(20-55)64-44)65-45-40(59)38(57)37(56)29(19-54)63-45)35(52-25-13-5-1-9-21(25)22-10-2-6-14-26(22)52)33(47)34(50-51-48)36(32)53-27-15-7-3-11-23(27)24-12-4-8-16-28(24)53/h1-16,29-30,37-42,44-45,54-60H,17-20H2,(H,49,61)/t29-,30-,37-,38+,39-,40-,41-,42-,44-,45-/m1/s1 |
InChI Key |
ONXSHNFAHVAQSR-ILRZTQHASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCOC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)
![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)


![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)





![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)

